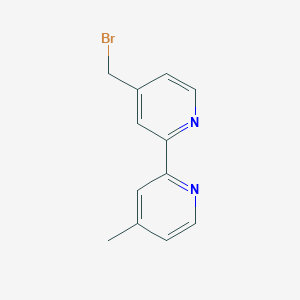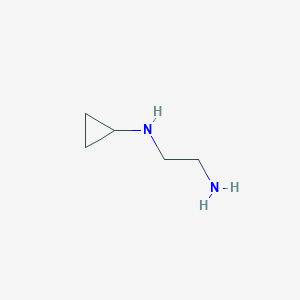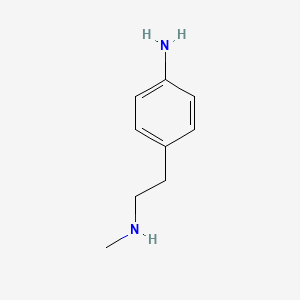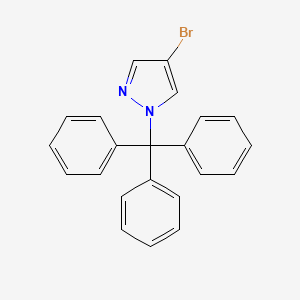
4-Bromo-1-trityl-1H-pyrazole
Vue d'ensemble
Description
4-Bromo-1-trityl-1H-pyrazole is a chemical compound with the molecular formula C22H17BrN2 . It is a pyrazole derivative and is reported to react with titanium tetrachloride to afford binary adducts . It is also used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
Synthesis Analysis
Polyurethanes could be prepared conveniently after blocking the precursor molecule toluene diisocyanate (TDI) with 4-bromo-1H-pyrazole to form blocked toluene diisocyanate (TDI). The blocked adducts were characterized by FTIR, NMR, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and CHNS analysis .Molecular Structure Analysis
The molecular structure of 4-Bromo-1-trityl-1H-pyrazole consists of three carbon atoms and two nitrogen atoms in adjacent positions. The IUPAC name for this compound is 1-[(4-bromophenyl)-diphenylmethyl]pyrazole .Chemical Reactions Analysis
4-Bromopyrazole is a heteroaryl halide and its cyanation in the presence of palladium catalysts has been reported .Physical And Chemical Properties Analysis
The molecular weight of 4-Bromo-1-trityl-1H-pyrazole is 389.3 g/mol. It has a XLogP3-AA value of 5.7, indicating its lipophilicity. It has no hydrogen bond donors, one hydrogen bond acceptor, and four rotatable bonds .Applications De Recherche Scientifique
Organic Synthesis
“4-Bromo-1-trityl-1H-pyrazole” is used as a starting material in organic synthesis . It’s a part of the Thermo Scientific Chemicals brand product portfolio .
Synthesis of Polyurethanes
This compound has been used in the synthesis and characterization of polyurethanes . Specifically, it’s used as a blocking agent in the preparation of polyurethanes . The blocked adducts are characterized by FTIR, NMR, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and CHNS analysis .
Preparation of Solid Hexacoordinate Complexes
“4-Bromo-1-trityl-1H-pyrazole” may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .
Synthesis of 1,4’-Bipyrazoles
It can be used as a starting material in the synthesis of 1,4’-bipyrazoles .
Synthesis of Biologically Active Compounds
This compound is also used in the synthesis of various pharmaceutical and biologically active compounds .
Synthesis of Inhibitors
It’s used in the synthesis of inhibitors, which are substances that can slow down or stop a chemical reaction .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Pyrazole derivatives, which include 4-bromo-1-trityl-1h-pyrazole, are known to have a broad range of biological activities . They are often used in the development of new drugs .
Mode of Action
It is known that pyrazole derivatives can interact with various targets in the body, leading to a wide range of biological activities .
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that pyrazole derivatives can have a wide range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Propriétés
IUPAC Name |
4-bromo-1-tritylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2/c23-21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPENTLJGGGSVAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445567 | |
| Record name | 4-BROMO-1-TRITYL-1H-PYRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-trityl-1H-pyrazole | |
CAS RN |
95162-14-4 | |
| Record name | 4-BROMO-1-TRITYL-1H-PYRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

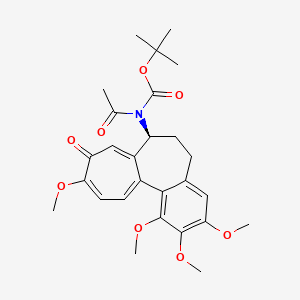
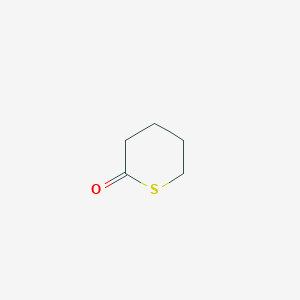
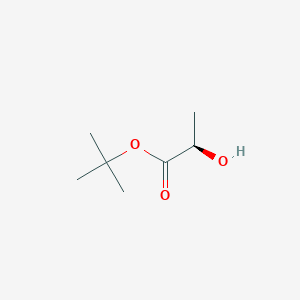
![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1278472.png)
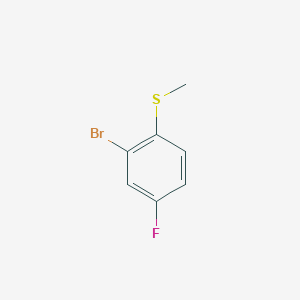
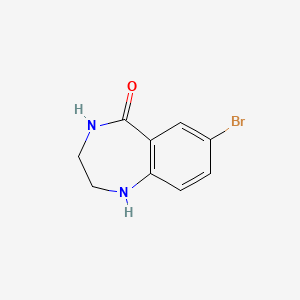
![Cyclopropanecarbonitrile, 1-[(diphenylmethylene)amino]-](/img/structure/B1278478.png)

